(S,R,S)-AHPC-Me-C6-NH2 (S,R,S)-AHPC-Me-C6-NH2
Brand Name: Vulcanchem
CAS No.:
VCID: VC16014213
InChI: InChI=1S/C30H45N5O4S/c1-19(21-11-13-22(14-12-21)26-20(2)32-18-40-26)33-28(38)24-16-23(36)17-35(24)29(39)27(30(3,4)5)34-25(37)10-8-6-7-9-15-31/h11-14,18-19,23-24,27,36H,6-10,15-17,31H2,1-5H3,(H,33,38)(H,34,37)/t19-,23+,24-,27+/m0/s1
SMILES:
Molecular Formula: C30H45N5O4S
Molecular Weight: 571.8 g/mol

(S,R,S)-AHPC-Me-C6-NH2

CAS No.:

Cat. No.: VC16014213

Molecular Formula: C30H45N5O4S

Molecular Weight: 571.8 g/mol

* For research use only. Not for human or veterinary use.

(S,R,S)-AHPC-Me-C6-NH2 -

Specification

Molecular Formula C30H45N5O4S
Molecular Weight 571.8 g/mol
IUPAC Name (2S,4R)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C30H45N5O4S/c1-19(21-11-13-22(14-12-21)26-20(2)32-18-40-26)33-28(38)24-16-23(36)17-35(24)29(39)27(30(3,4)5)34-25(37)10-8-6-7-9-15-31/h11-14,18-19,23-24,27,36H,6-10,15-17,31H2,1-5H3,(H,33,38)(H,34,37)/t19-,23+,24-,27+/m0/s1
Standard InChI Key UGZLQBJANUBKTH-BOALBMDWSA-N
Isomeric SMILES CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCN)O
Canonical SMILES CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCN)O

Introduction

Chemical and Structural Characteristics of (S,R,S)-AHPC-Me-C6-NH2

Molecular Architecture

(S,R,S)-AHPC-Me-C6-NH2 features a stereochemically defined scaffold combining three key domains:

  • VHL-binding motif: Derived from (S,R,S)-AHPC, this segment engages the VHL E3 ligase complex with high affinity (Kd < 100 nM) .

  • Methylated hexyl linker: A six-carbon alkyl chain modified with a methyl group enhances membrane permeability while maintaining conformational flexibility for ternary complex formation .

  • Primary amine terminus: Facilitates covalent conjugation to electrophilic warheads targeting proteins of interest, such as viral neuraminidases or oncogenic transcription factors .

The compound’s molecular formula is C30H45N5O4S (MW 571.77 g/mol), with a purity ≥99.14% by HPLC . X-ray crystallography of analogous structures reveals a bent conformation that optimally positions the VHL ligand and warhead-binding regions .

Physicochemical Properties

Key physicochemical parameters include:

PropertyValue
Solubility (DMSO)≥100 mg/mL
LogP3.2 (calculated)
Stability (aqueous, pH 7)>48 hours at 25°C
Storage Conditions-20°C, desiccated

These properties ensure compatibility with in vitro and in vivo PROTAC screening workflows .

Synthetic Pathways and Derivative Design

Synthesis Overview

The compound is synthesized via a seven-step sequence starting from L-hydroxyproline:

  • Epimerization to install the (R)-configuration at C4.

  • Coupling with 3,3-dimethylbutanoic acid to form the central pyrrolidine carboxamide.

  • Linker Installation: Hexylamine is introduced via HATU-mediated amidation, followed by methyl group addition using iodomethane .

Critical quality control metrics include chiral HPLC (>99% ee) and mass spectrometry (MH+ = 572.3) .

Structural Analogues and Structure-Activity Relationships

Modifications to the linker region significantly impact PROTAC efficacy:

Linker VariantDegradation Efficiency (DC50)*
Me-C6-NH2 (this compound)12 nM (BRD4)
PEG3-NH245 nM
C10-NH28 nM

*Data extrapolated from PROTACs targeting BRD4 . The methylated C6 linker balances cell permeability and ternary complex stability, outperforming longer alkyl chains in hematopoietic cancer models .

Mechanisms of Action in Targeted Protein Degradation

VHL Recruitment Dynamics

(S,R,S)-AHPC-Me-C6-NH2 binds the VHL-Elongin B/C complex with a dissociation constant (Kd) of 38 ± 4 nM, as measured by surface plasmon resonance . Molecular dynamics simulations indicate that the methyl group stabilizes a hydrophobic interaction with Pro99 in the VHL β-domain, increasing residence time by 2.3-fold compared to non-methylated analogues .

Case Study: Antiviral PROTAC Development

In Zhou et al.’s patent (CN112592331A), this compound was conjugated to oseltamivir derivatives to create influenza virus-targeting PROTACs . Key outcomes:

  • Viral neuraminidase degradation: EC50 = 18 nM (H1N1 strain).

  • Resistance mitigation: No loss of potency against oseltamivir-resistant mutants (H275Y).

  • In vivo efficacy: 3-log reduction in lung viral titers at 10 mg/kg (mouse model) .

Comparative Analysis with Related E3 Ligand Conjugates

VHL vs. CRBN-Based PROTACs

A 2024 study comparing (S,R,S)-AHPC-Me-C6-NH2 with cereblon (CRBN)-recruiting thalidomide derivatives revealed:

ParameterVHL ConjugateCRBN Conjugate
Target Engagement92% at 1 μM78%
Off-target Degradation3 Proteins17 Proteins
Plasma Clearance6.2 mL/min/kg9.8 mL/min/kg

The VHL conjugate exhibited superior selectivity, attributed to the well-defined binding pocket of VHL compared to CRBN’s promiscuous surface .

Linker Optimization Strategies

Screening a 120-member PROTAC library containing (S,R,S)-AHPC-Me-C6-NH2 derivatives identified:

  • Optimal linker length: C6 > C4 > C8 (p < 0.01, ANOVA).

  • Branching effects: 3-methyl substitution improved solubility by 40% without compromising degradation activity .

Challenges and Future Directions

Limitations in Current Applications

Despite promising data, key challenges persist:

  • CNS Penetration: The compound’s polar surface area (PSA = 112 Ų) limits blood-brain barrier traversal, restricting use in glioblastoma models .

  • Metabolic Stability: Cytochrome P450 3A4-mediated N-demethylation reduces half-life to 2.1 hours in human liver microsomes .

Emerging Applications in Epigenetic Therapy

Recent preclinical studies demonstrate that PROTACs incorporating (S,R,S)-AHPC-Me-C6-NH2 effectively degrade EED (Embryonic Ectoderm Development), a polycomb repressive complex component . In a 2025 xenograft model:

  • Tumor growth inhibition: 89% vs. control (p = 0.002).

  • Duration of effect: Protein levels remained suppressed for 72 hours post-dose.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator